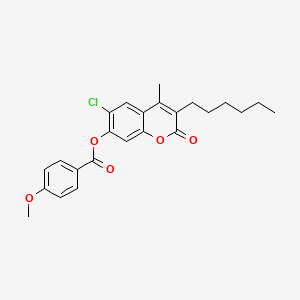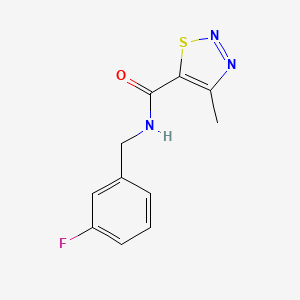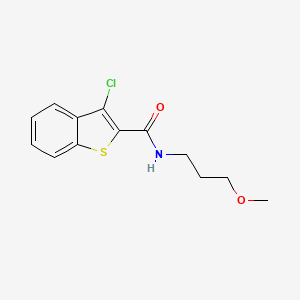![molecular formula C22H28N2O7 B14958537 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B14958537.png)
N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached. It is known for its potential biological and pharmaceutical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of green chemistry principles, such as using environmentally friendly solvents and catalysts. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in various biological processes.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific functional groups and structure, which confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C22H28N2O7 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2R,3S)-2-[[2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H28N2O7/c1-6-11(2)19(21(27)28)24-18(26)10-23-17(25)9-15-12(3)14-7-8-16(30-5)13(4)20(14)31-22(15)29/h7-8,11,19H,6,9-10H2,1-5H3,(H,23,25)(H,24,26)(H,27,28)/t11-,19+/m0/s1 |
Clé InChI |
ADJLKUUMIVVJMV-JEOXALJRSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14958472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14958479.png)
![N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958487.png)

![(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B14958502.png)
![ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958510.png)
![1-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958516.png)
![3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958529.png)

![N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B14958545.png)
![3-(3,3-dimethyl-2-oxobutoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14958552.png)
![4-methyl-3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958559.png)

